1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 2-chloro-6-fluorophenylmethyl group at position 1 and a 4-sulfamoylphenyl carboxamide moiety at position 3. The compound’s structural uniqueness lies in its halogenated aromatic and sulfonamide substituents, which are hypothesized to enhance target binding affinity and physicochemical properties.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O4S/c20-16-2-1-3-17(21)15(16)11-24-10-12(4-9-18(24)25)19(26)23-13-5-7-14(8-6-13)29(22,27)28/h1-10H,11H2,(H,23,26)(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYQLOVWXSESFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to elucidate the specific interactions between this compound and its targets.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effect in the body
Comparison with Similar Compounds
This section compares the target compound with structurally related derivatives, emphasizing substituent effects on molecular properties and bioactivity.
Structural and Functional Group Analysis
Key structural differences among analogs are outlined below:
Key Observations :
- Sulfamoyl vs. Carbamoyl : The 4-sulfamoylphenyl group (SO₂NH₂) in the target compound is more acidic and polar than the N-carbamoyl (CONH₂) groups in A1–A6 derivatives, which may improve solubility and hydrogen-bonding interactions with FGFR1’s active site .
- Core Heterocycle : The dihydropyridine core in the target compound differs from the dihydropyridazine in ’s analog, which may alter electronic properties and metabolic stability.
In Silico and Experimental Data Comparisons
highlights that N-carbamoyl-6-oxo-dihydropyridine derivatives (A1–A6) exhibit low binding energies (Table 1, ) to FGFR1, a critical target in oncology. While direct docking data for the target compound are unavailable, its sulfamoyl group’s stronger electron-withdrawing nature may enhance binding affinity compared to carbamoyl analogs.
Predicted Physicochemical Properties :
- Solubility: The sulfamoyl group likely increases aqueous solubility relative to ’s dimethylaminoethyl-substituted compound, which has a predicted pKa of 13.31 (basic) .
- Lipophilicity : The trifluoromethyl group in ’s compound may increase lipophilicity, favoring blood-brain barrier penetration, whereas the target’s sulfamoyl group balances polarity.
Implications for Therapeutic Potential
- Anticancer Activity: A1–A6 derivatives inhibit FGFR1 with low nanomolar IC₅₀ values, suggesting the target compound’s sulfamoyl substitution could further optimize potency .
- Toxicity: Halogenated aromatic rings (e.g., 2-chloro-6-fluorophenyl) may pose metabolic challenges compared to non-halogenated analogs, necessitating further ADMET studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
